molecular formula C20H21N3OS B4222308 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

Cat. No.: B4222308
M. Wt: 351.5 g/mol
InChI Key: ALHYZLLOLSMNAA-UHFFFAOYSA-N
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Description

2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a complex organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science. This particular compound features a unique structure that combines a carbazole core with a pyrimidinyl thioacetyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole cyclization, which involves the reaction of a phenylhydrazine derivative with a ketone in the presence of an acid catalyst to form the carbazole core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to minimize by-products and enhance the overall efficiency of the process. Additionally, continuous flow chemistry techniques can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the molecule.

Scientific Research Applications

2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its therapeutic effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, leading to the desired biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone lies in its combination of a carbazole core with a pyrimidinyl thioacetyl group. This unique structure imparts specific electronic and steric properties that can enhance its biological activity and make it suitable for various applications in research and industry.

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanyl-1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-13-7-8-18-16(11-13)15-5-3-4-6-17(15)23(18)19(24)12-25-20-21-10-9-14(2)22-20/h3-6,9-10,13H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHYZLLOLSMNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
Reactant of Route 2
2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
Reactant of Route 3
2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

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